

# Technical Support Center: Augmentin® (Amoxicillin/Clavulanate) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Augpenin |           |
| Cat. No.:            | B1239372 | Get Quote |

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information regarding the stability of Augmentin® (amoxicillin/clavulanate) in solution, with a specific focus on the effects of pH.

## **Troubleshooting Guides and FAQs**

This section addresses common issues and questions encountered during experiments involving Augmentin® solutions.

Q1: My Augmentin® solution is rapidly losing potency. What could be the cause?

A1: The primary factor affecting the stability of both amoxicillin and clavulanate in solution is the pH. Deviations from the optimal pH range can lead to significant degradation. Clavulanate is particularly sensitive and is often the limiting factor for the stability of the combination.[1] It experiences its greatest stability in a neutral pH environment. Conversely, amoxicillin demonstrates higher stability in acidic conditions. Extreme acidic or alkaline conditions will accelerate the degradation of both components.

Q2: What is the optimal pH for storing an Augmentin® solution?

A2: The optimal pH for an Augmentin® solution is a compromise between the stability optima of its two components. Clavulanic acid is most stable at a neutral pH (around 6.0-7.0).[1][2] Amoxicillin is most stable at a slightly acidic pH and its stability decreases as the pH increases.



[1] Therefore, to maximize the stability of the combination, a pH range of 6.0 to 7.0 is generally recommended.

Q3: I've noticed a color change in my Augmentin® solution. Is it still viable?

A3: A color change, such as the appearance of a yellow or brown hue, can indicate the degradation of the components, particularly clavulanate. The clinical viability of the solution depends on the extent of degradation. It is crucial to re-assay the concentration of both amoxicillin and clavulanate using a validated analytical method, such as HPLC, to determine if they are within acceptable limits for your experiment.

Q4: Can I use a standard buffer to prepare my Augmentin® solution?

A4: Yes, using a buffer is highly recommended to maintain a stable pH. Phosphate or acetate buffers are commonly used.[3] However, it is important to ensure the buffer components do not catalyze the degradation of either amoxicillin or clavulanate. Always use high-purity reagents and water for buffer preparation.

Q5: How does temperature interact with pH to affect stability?

A5: Temperature has a significant impact on the degradation rate of both amoxicillin and clavulanate, and its effect is often pH-dependent. Higher temperatures will accelerate the degradation process at any given pH. For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8°C) and within the recommended pH range.

## Data Presentation: pH-Dependent Stability of Amoxicillin and Clavulanate

The following tables summarize the quantitative data on the stability of amoxicillin and clavulanate at various pH values.

Table 1: Stability of Amoxicillin in Aqueous Solution at 25°C



| рН   | Half-life (t½) in hours | Degradation Rate Constant<br>(k) in h <sup>-1</sup> |
|------|-------------------------|-----------------------------------------------------|
| 3.0  | ~94                     | ~0.0074                                             |
| 5.0  | Stable                  | -                                                   |
| 7.0  | ~86                     | ~0.0081                                             |
| 10.0 | ~77                     | ~0.0090                                             |

Note: Data is compiled and extrapolated from multiple sources. Actual values may vary based on specific experimental conditions.

Table 2: Stability of Clavulanic Acid in Aqueous Solution at 25°C

| рН   | Half-life (t½) in hours | Degradation Rate Constant (k) in h <sup>-1</sup> |
|------|-------------------------|--------------------------------------------------|
| 3.0  | < 1                     | > 0.693                                          |
| 6.2  | ~16                     | ~0.043                                           |
| 7.0  | ~12                     | ~0.058                                           |
| 10.0 | < 2                     | > 0.347                                          |

Note: Data is compiled and extrapolated from multiple sources. Actual values may vary based on specific experimental conditions.

## **Experimental Protocols**

# Protocol 1: Preparation of Buffered Augmentin® Solutions for Stability Testing

This protocol describes the preparation of buffered solutions of Augmentin® at different pH values for stability analysis.

Materials:



- Amoxicillin trihydrate and potassium clavulanate reference standards
- Phosphate buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
- Acetate buffer salts (e.g., sodium acetate, acetic acid)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- High-purity water (e.g., HPLC grade)
- Volumetric flasks and pipettes
- Calibrated pH meter

#### Procedure:

- Buffer Preparation:
  - Prepare a series of buffers (e.g., 0.1 M phosphate buffer, 0.1 M acetate buffer) at the desired pH values (e.g., 3.0, 5.0, 7.0, 9.0).
  - To prepare a phosphate buffer at pH 7.0, dissolve the appropriate amounts of monobasic and dibasic phosphate salts in high-purity water. Adjust the pH using a concentrated solution of NaOH or HCl as needed.
- Stock Solution Preparation:
  - Accurately weigh and dissolve amoxicillin trihydrate and potassium clavulanate in the prepared buffer to achieve the desired final concentration. Prepare separate stock solutions if investigating individual component stability.
- Sample Preparation:
  - Pipette the stock solution into vials for each time point of the stability study.
- Storage:
  - Store the vials at a constant temperature (e.g., 25°C or 4°C) and protect from light.



- Sampling and Analysis:
  - At each designated time point, withdraw a sample and analyze it immediately using a validated stability-indicating HPLC method (see Protocol 2).

## Protocol 2: Stability-Indicating HPLC Method for Amoxicillin and Clavulanic Acid

This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of amoxicillin and clavulanic acid in the presence of their degradation products.[4][5][6]

#### Instrumentation:

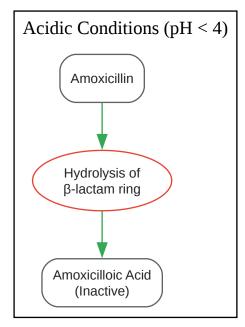
- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

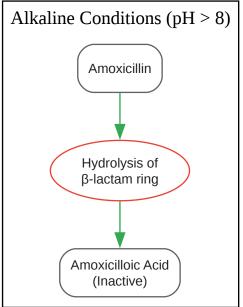
#### **Chromatographic Conditions:**

- Mobile Phase: A mixture of a pH 5.0 buffer and methanol (e.g., 95:5 v/v). The buffer can be prepared using sodium acetate and acetic acid.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 μL
- Column Temperature: Ambient

#### Procedure:

- Standard Preparation: Prepare a series of calibration standards of amoxicillin and clavulanic acid of known concentrations in the mobile phase.
- Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the calibration range.

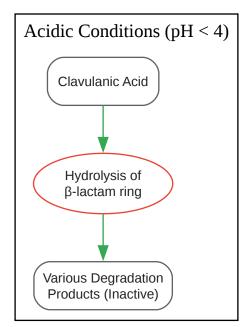


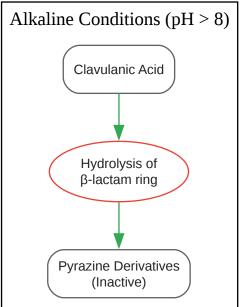


- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Determine the peak areas for amoxicillin and clavulanic acid in the chromatograms. Construct a calibration curve from the standard solutions and calculate the concentration of each analyte in the samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peaks.

### **Visualizations**

### **Degradation Pathways**

The following diagrams illustrate the primary degradation pathways of amoxicillin and clavulanic acid under acidic and alkaline conditions.




Click to download full resolution via product page

Figure 1: Amoxicillin Degradation Pathway







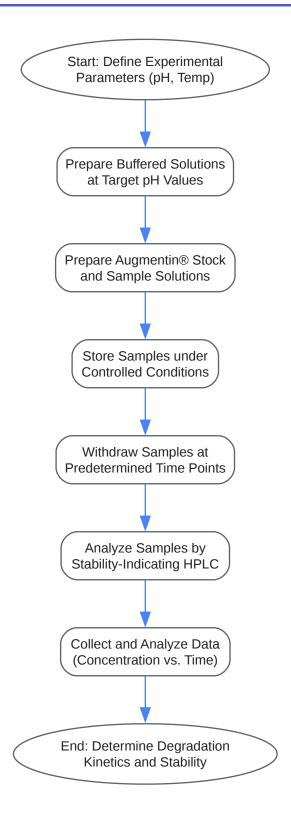

Click to download full resolution via product page

Figure 2: Clavulanic Acid Degradation Pathway

## **Experimental Workflow**

The diagram below outlines the general workflow for conducting a pH stability study of Augmentin®.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. akjournals.com [akjournals.com]
- 2. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures -PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Augmentin® (Amoxicillin/Clavulanate) Solution Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239372#effects-of-ph-on-augmentin-stability-in-solution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com